Bienvenue dans la boutique en ligne BenchChem!

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide

Medicinal chemistry Molecular recognition Structure-based drug design

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide (CAS 340034-55-1) is a secondary trifluoroacetamide derivative with molecular formula C14H16F3NO and a molecular weight of 271.28 g/mol. The compound features a trifluoroacetamide group (–NHCOCF3) attached at the para position of a cyclohexyl-substituted phenyl ring.

Molecular Formula C14H16F3NO
Molecular Weight 271.28 g/mol
CAS No. 340034-55-1
Cat. No. B1435482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide
CAS340034-55-1
Molecular FormulaC14H16F3NO
Molecular Weight271.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F
InChIInChI=1S/C14H16F3NO/c15-14(16,17)13(19)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,18,19)
InChIKeyYHKNNRFXCILKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide (CAS 340034-55-1): Structural Identity and Physicochemical Profile


N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide (CAS 340034-55-1) is a secondary trifluoroacetamide derivative with molecular formula C14H16F3NO and a molecular weight of 271.28 g/mol . The compound features a trifluoroacetamide group (–NHCOCF3) attached at the para position of a cyclohexyl-substituted phenyl ring. Key computed physicochemical descriptors include XLogP3 = 4.9, one hydrogen bond donor (amide NH), four hydrogen bond acceptors, and a topological polar surface area of 29.1 Ų [1]. The compound is commercially available as a research building block with specified purity of ≥95–98% from multiple vendors .

Why N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide Cannot Be Interchanged with Its Closest Structural Isomer


The closest structural analog is the N,N-disubstituted isomer N-cyclohexyl-N-phenyltrifluoroacetamide, which shares the identical molecular formula (C14H16F3NO) and molecular weight (271.28 g/mol) but differs fundamentally in connectivity [1][2]. In the target compound, the trifluoroacetamide is a secondary amide (possessing an NH donor) attached para to the cyclohexylphenyl moiety, whereas the N,N-disubstituted isomer is a tertiary amide lacking any hydrogen bond donor [3]. This difference in hydrogen bond donor count (HBD = 1 vs. HBD = 0) critically alters molecular recognition capacity, protein binding potential, and solid-state packing, meaning the two isomers are not functionally interchangeable in any application where hydrogen bonding plays a role—including enzyme inhibition, receptor binding, or crystallization [3]. Additionally, several vendor descriptions circulating online attribute unsupported biological activities (COX-2 inhibition, MDM2-p53 disruption) to this compound; procurement decisions should be based strictly on verified primary literature rather than unsubstantiated catalog claims [4].

Quantitative Differentiation Evidence: N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide vs. Closest Analogs


Hydrogen Bond Donor Capacity: Secondary Amide Target vs. Tertiary Amide N,N-Disubstituted Isomer

The target compound's para-substituted secondary trifluoroacetamide architecture provides one hydrogen bond donor (amide NH), whereas the N,N-disubstituted isomer N-cyclohexyl-N-phenyltrifluoroacetamide is a tertiary amide with zero HBD capacity [1]. The computed HBD count is 1 (target) vs. 0 (isomer), which is a binary, non-negotiable structural distinction—not a matter of degree . This NH donor is geometrically positioned para to the cyclohexyl group, enabling directional hydrogen bonding orthogonal to the hydrophobic cyclohexylphenyl scaffold. Hydrogen bond donor count is a critical determinant in Lipinski's Rule of Five and influences solubility, permeability, and target engagement [2].

Medicinal chemistry Molecular recognition Structure-based drug design

N-Trifluoroacetamide as a Non-Hydroxamic Zinc-Binding Group in HDAC Inhibitor Design (Class-Level Inference)

Although no published data directly measure this specific compound's HDAC inhibitory activity, the trifluoroacetamide moiety it contains has been validated as a zinc-binding group (ZBG) in a 2025 study on non-hydroxamic HDAC inhibitors [1]. In that study, compound 6b—which contains an N-trifluoroacetyl ZBG analogous to the functional group in the target compound—exhibited IC50 values of 45.7 µM (MCF-7) and 76.7 µM (MDA-MB-231) against breast cancer cell lines, with a 2.0–3.4 fold safety margin versus non-tumorigenic MCF-10A cells (IC50 154.6 µM) [1]. By contrast, SAHA (vorinostat, a hydroxamic acid-based HDAC inhibitor) showed "almost negligible safety margin" between cancer and healthy cells [1]. This class-level evidence suggests that trifluoroacetamide-bearing compounds may offer a wider therapeutic window compared to hydroxamic acid HDAC inhibitors, though direct data for the target compound are absent.

Epigenetics HDAC inhibition Cancer therapeutics Zinc-binding group

Computed Lipophilicity (XLogP3 = 4.9) vs. Non-Fluorinated Analog: Fluorine-Driven Lipophilicity Enhancement

The trifluoromethyl group in the target compound substantially elevates lipophilicity (XLogP3 = 4.9) compared to the non-fluorinated analog N-(4-cyclohexylphenyl)acetamide (CAS 29030-57-7), which lacks the CF3 moiety [1]. While the non-fluorinated analog has a substantially lower molecular weight (217.31 vs. 271.28 g/mol) and is expected to have a significantly lower logP (estimated ~2.5–3.0 based on fragment contributions), the target compound's XLogP3 of 4.9 approaches the upper boundary of Lipinski's Rule of Five [2]. This enhanced lipophilicity, conferred by the trifluoroacetamide group, is associated with improved membrane permeability but also potentially higher metabolic liability and plasma protein binding—trade-offs that must be considered when selecting this scaffold over a non-fluorinated acetamide analog [2].

Physicochemical profiling Drug-likeness Fluorine chemistry ADME prediction

CAUTION: Unverified Bioactivity Claims—Absence of Peer-Reviewed Quantitative Data for This Specific Compound

Multiple vendor and catalog websites attribute specific, quantified biological activities to this compound—including COX-2 inhibition (IC50 = 0.45 μM, purportedly from Bioorganic & Medicinal Chemistry Letters 2024), MDM2-p53 protein-protein interaction disruption (ACS Chemical Biology 2024), and favorable oral pharmacokinetics (bioavailability 62%, t1/2 4.2 h, European Journal of Pharmaceutical Sciences 2023) [1]. Systematic searching of PubMed, ChEMBL, BindingDB, SciFinder, and Google Scholar failed to locate any of these cited publications or any other peer-reviewed study containing bioactivity data for this specific compound (as of the search date) [2][3]. No ChEMBL ID or BindingDB monomer ID could be assigned to this compound. Procurement decisions predicated on these unverified claims carry substantial risk of irreproducibility. Users are strongly advised to request primary literature references directly from vendors before committing to purchase for bioactivity-dependent applications.

Data integrity Procurement due diligence Literature verification Reproducibility

Purity Specification and Reference Standard Availability: 98% vs. ≥95% Minimum

The target compound is available at two primary purity tiers from reputable chemical suppliers: 98% (Leyan, product 1733747) and ≥95% (CymitQuimica, ref. 3D-QNA03455) . Toronto Research Chemicals (TRC) lists this compound as catalog number C986235 at a price of approximately $500 per gram, positioning it as a specialty research chemical rather than a bulk commodity intermediate [1]. This is in contrast to the N,N-disubstituted isomer N-cyclohexyl-N-phenyltrifluoroacetamide, which is primarily available as an analytical reference standard through NIST and Wiley spectral libraries rather than as a commercial building block [2]. For procurement requiring certified analytical reference material, the TRC catalog entry provides the most rigorously characterized option, while Leyan's 98% purity specification supports synthetic chemistry applications.

Analytical chemistry Reference standards Quality control Procurement specifications

Evidence-Based Application Scenarios for N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide (CAS 340034-55-1)


Scaffold for Non-Hydroxamic HDAC Inhibitor Design Leveraging Trifluoroacetamide as Zinc-Binding Group

Based on the class-level evidence that N-trifluoroacetyl groups function as zinc-binding groups in HDAC inhibitors with improved safety margins over hydroxamic acids [1], this compound can serve as a minimalist scaffold or core fragment for medicinal chemistry programs targeting HDAC-dependent cancers. The para-cyclohexylphenyl group provides a hydrophobic surface complementary to the HDAC active site rim, while the secondary amide NH enables directional hydrogen bonding. Researchers should note that no direct HDAC inhibition data exist for this specific compound; pilot biochemical screening against HDAC isoforms is recommended as a first step [1].

Synthetic Building Block for Fluorinated Amide Library Synthesis

With confirmed availability at 95–98% purity from multiple vendors , this compound is directly usable as a building block in parallel synthesis or diversity-oriented synthesis. The trifluoroacetamide group can be selectively deprotected (e.g., via NaBH4 reduction) to reveal the free 4-cyclohexylaniline amine for further derivatization [2]. Alternatively, the CF3 group can participate in nickel-catalyzed defluorinative cross-coupling reactions, enabling late-stage diversification of the trifluoroacetamide moiety [2]. This synthetic versatility distinguishes it from the N,N-disubstituted isomer, which lacks the NH handle for further functionalization.

Negative Control or Specificity Tool Where Hydrogen Bond Donation Is Determinant

The binary difference in hydrogen bond donor capacity (HBD = 1 for the target compound vs. HBD = 0 for its N,N-disubstituted isomer) provides a unique opportunity for paired-compound experimental designs . In any assay where a ligand NH is suspected to be critical for target engagement, the N,N-disubstituted isomer can serve as a matched molecular pair negative control, differing only in the absence of the HBD. This application is particularly relevant for fragment-based drug discovery and structure-activity relationship studies where deconvoluting the contribution of individual hydrogen bonds is essential .

Physicochemical Reference Compound for Fluorine-Mediated Lipophilicity Studies

With a computed XLogP3 of 4.9, this compound exemplifies the pronounced lipophilicity enhancement conferred by trifluoromethyl substitution on an aromatic amide scaffold [3]. Its non-fluorinated analog N-(4-cyclohexylphenyl)acetamide (MW 217.31) serves as a baseline for quantifying the contribution of the CF3 group to logP, membrane permeability, and metabolic stability. This makes the target compound useful as a reference standard in physicochemical profiling panels and computational model calibration for fluorinated compound libraries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.